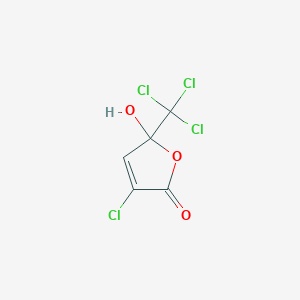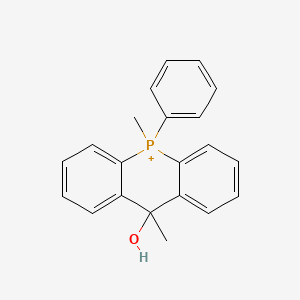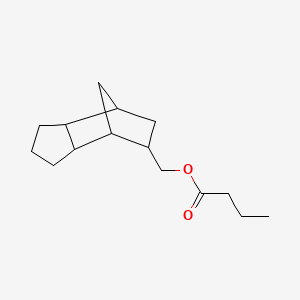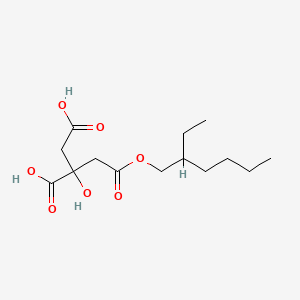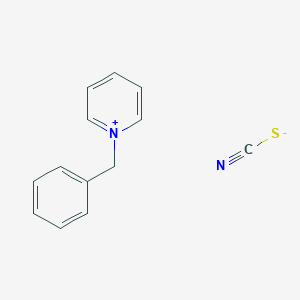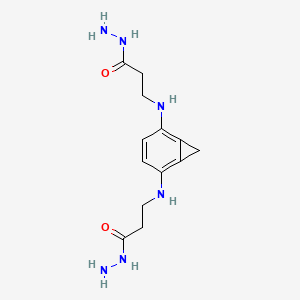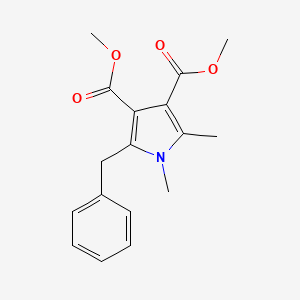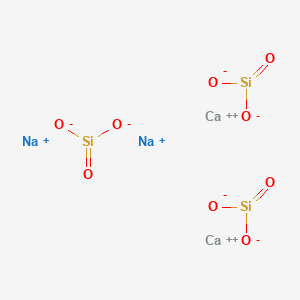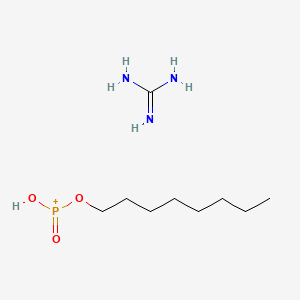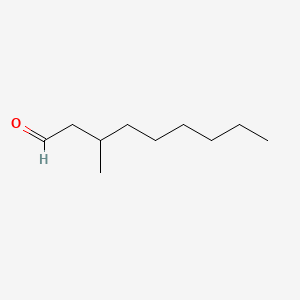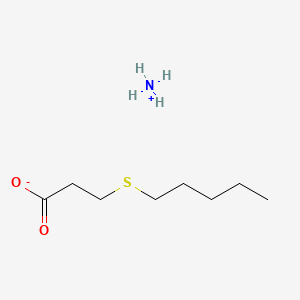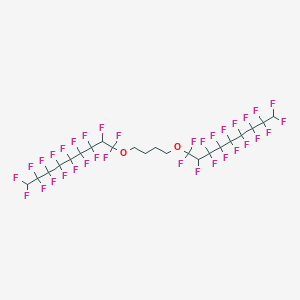
1,1'-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated organic compound with the molecular formula C22H8F34O2 and a molecular weight of 954.3 g/mol. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with butane-1,4-diol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency.
化学反応の分析
Types of Reactions
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its fluorinated moieties. The high electronegativity of fluorine atoms allows the compound to form strong interactions with various substrates, influencing their chemical and physical properties. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to specific biological and chemical effects.
類似化合物との比較
Similar Compounds
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononane): A similar compound with a slightly different fluorine content.
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorodecane): Another related compound with a longer carbon chain.
Uniqueness
1,1’-(Butane-1,4-diylbis(oxy))bis(heptadecafluorononene) is unique due to its specific fluorine arrangement and the resulting chemical properties. Its high fluorine content and the presence of ether linkages make it particularly valuable for applications requiring high chemical stability and resistance to degradation.
特性
CAS番号 |
84029-52-7 |
|---|---|
分子式 |
C22H12F34O2 |
分子量 |
954.3 g/mol |
IUPAC名 |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[4-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)butoxy]nonane |
InChI |
InChI=1S/C22H12F34O2/c23-5(9(29,30)15(41,42)19(49,50)21(53,54)17(45,46)11(33,34)7(25)26)13(37,38)57-3-1-2-4-58-14(39,40)6(24)10(31,32)16(43,44)20(51,52)22(55,56)18(47,48)12(35,36)8(27)28/h5-8H,1-4H2 |
InChIキー |
RVPLVNROUITCKL-UHFFFAOYSA-N |
正規SMILES |
C(CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)COC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


